4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-methylthiazol-2-yl)benzamide
Description
4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(4-methylthiazol-2-yl)benzamide is a benzamide derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran core linked via an oxymethyl bridge to a benzamide group, which is further substituted with a 4-methylthiazol-2-yl moiety. For example, dihydrobenzofuran derivatives are often associated with enhanced metabolic stability and lipophilicity, while thiazole rings contribute to hydrogen bonding and target interactions .
Properties
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-14-13-28-21(23-14)24-20(25)16-9-7-15(8-10-16)12-26-18-6-4-5-17-11-22(2,3)27-19(17)18/h4-10,13H,11-12H2,1-3H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCOKNAQWQFOIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural analogs and their properties:
Key Observations
Dihydrobenzofuran Derivatives :
- The dihydrobenzofuran moiety in the target compound and analogs like those in and is associated with improved photostability and bioavailability compared to simpler aromatic systems .
- Insecticidal Activity : Compounds such as 4-(7-methoxy-dihydrobenzofuran-5-yl)-N-(aryl)thiazol-2-amines exhibit insecticidal activity (up to 95% efficacy against Aphis fabae at 500 mg/L), suggesting that the dihydrobenzofuran-thiazole scaffold is critical for pesticidal effects . The target compound’s substitution of a benzamide group for a thiazol-2-amine may alter binding kinetics or solubility.
Benzamide-Based Agrochemicals :
- Sulfentrazone and diflufenican () demonstrate that benzamide derivatives with electron-withdrawing groups (e.g., trifluoromethyl, triazole) are effective herbicides. The target compound’s 4-methylthiazole group may similarly enhance target binding via π-π stacking or hydrophobic interactions .
Role of Thiazole Substituents: Thiazole rings in compounds like N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide () and the target compound are likely to engage in hydrogen bonding with biological targets. However, the absence of a sulfonamide or acetyl group (as in ) may reduce interactions with enzymes like acetolactate synthase (ALS), a common herbicide target .
Synthetic Pathways :
- The synthesis of dihydrobenzofuran-thiazole hybrids often involves Friedel-Crafts acylation, cyclization, and nucleophilic substitution (e.g., ). The target compound’s synthesis may similarly require coupling of dihydrobenzofuran intermediates with activated benzamide precursors .
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